![molecular formula C22H21N3O4 B11062578 N-[(2E)-2-(acetylamino)-3-phenylprop-2-enoyl]tryptophan](/img/structure/B11062578.png)
N-[(2E)-2-(acetylamino)-3-phenylprop-2-enoyl]tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound with a molecular formula of C13H14N2O3 and a molecular weight of 246.26186 This compound is known for its unique structure, which includes an indole ring, an acetylamino group, and a phenyl group
Preparation Methods
The synthesis of 2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring is typically synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The acetylamino group is introduced through an acetylation reaction, where an acetyl group is added to the amino group.
Coupling with Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
The uniqueness of 2-{[(E)-2-(ACETYLAMINO)-3-PHENYL-2-PROPENOYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H21N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-11,13,20,23H,12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/b19-11+ |
InChI Key |
HIZWOEFMQAVZSD-YBFXNURJSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


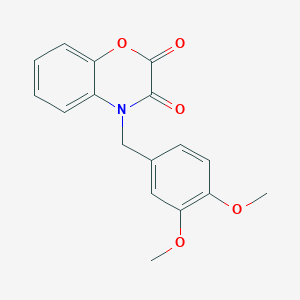
![4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B11062501.png)
![4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11062512.png)
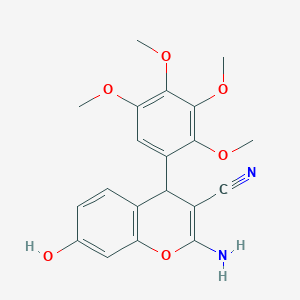
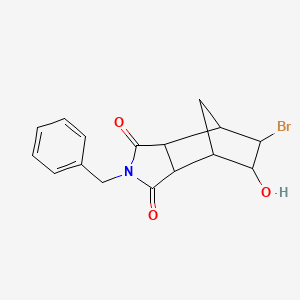
![1-(4-Chlorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11062532.png)
![1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone](/img/structure/B11062551.png)
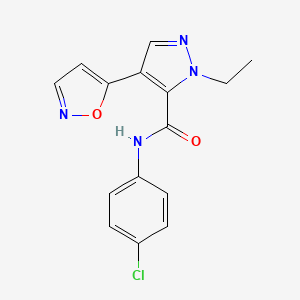
![1-{2-methyl-5-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl}-1H-tetrazole](/img/structure/B11062563.png)
![Butyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11062568.png)
![4-{2-[({5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)amino]ethoxy}benzoic acid](/img/structure/B11062570.png)
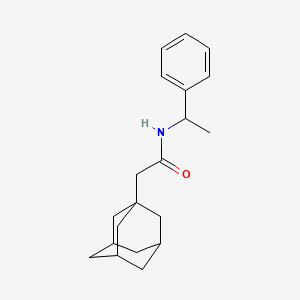
![2-{[4-(Methylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11062577.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11062582.png)
